6-hydroxy-1-methyl-4-(trifluoromethyl)-2(1H)-pyrimidinethione
Descripción
Propiedades
IUPAC Name |
3-methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2OS/c1-11-4(12)2-3(6(7,8)9)10-5(11)13/h2H,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQVGROOQCSFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=S)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
6-Hydroxy-1-methyl-4-(trifluoromethyl)-2(1H)-pyrimidinethione, with the CAS number 1695546-50-9, is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, focusing on antimicrobial and antidiabetic activities, along with relevant case studies and data tables.
The molecular formula of 6-hydroxy-1-methyl-4-(trifluoromethyl)-2(1H)-pyrimidinethione is C6H5F3N2OS. It features a pyrimidine ring substituted with a hydroxyl group and a trifluoromethyl group, which are known to influence its biological activity.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various pyrimidine derivatives, including 6-hydroxy-1-methyl-4-(trifluoromethyl)-2(1H)-pyrimidinethione.
Case Study: Antimicrobial Efficacy
In one study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antimicrobial activity comparable to standard antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Comparison |
|---|---|---|
| Staphylococcus aureus | 50 | Comparable to ampicillin |
| Escherichia coli | 100 | About 50% of ampicillin efficacy |
The MIC values suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.
Antidiabetic Activity
The potential antidiabetic effects of 6-hydroxy-1-methyl-4-(trifluoromethyl)-2(1H)-pyrimidinethione have also been investigated.
Case Study: Inhibition of Enzymatic Activity
In vitro studies demonstrated that this compound acts as an inhibitor of key enzymes involved in carbohydrate metabolism. The following table summarizes the IC50 values obtained during these assays:
| Enzyme Target | IC50 (μM) | Standard Drug | Standard IC50 (μM) |
|---|---|---|---|
| α-Amylase | 4.58 | Acarbose | 1.58 |
| PTP1B | 0.91 | Ursolic Acid | 1.35 |
| DPPH (Antioxidant Assay) | 2.36 | Ascorbic Acid | 0.85 |
These findings indicate that the compound has substantial inhibitory effects on α-amylase and PTP1B, suggesting its potential utility in managing diabetes.
The biological activity of 6-hydroxy-1-methyl-4-(trifluoromethyl)-2(1H)-pyrimidinethione is likely attributed to its ability to interact with enzyme active sites due to its structural characteristics. Molecular docking studies have provided insights into how this compound binds to target enzymes, enhancing our understanding of its mode of action.
Comparación Con Compuestos Similares
Structural Features and Substituent Effects
Key Analogues:
4-Methyl-1-(4-methylphenyl)-6-phenyl-2(1H)-pyrimidinethione (3S)
- Substituents: 4-methyl, 1-(4-methylphenyl), 6-phenyl.
- Activity: Moderate ABCB1 inhibition.
- Structural Insight: The methyl group on the aromatic ring limits steric hindrance but reduces electron-donating effects compared to methoxy .
4-Methyl-1-(4-methoxyphenyl)-6-phenyl-2(1H)-pyrimidinethione (4S)
- Substituents: 4-methyl, 1-(4-methoxyphenyl), 6-phenyl.
- Activity: Threefold higher ABCB1 inhibition than 3S.
- Structural Insight: Methoxy group enhances electron density and hydrogen-bond acceptor capacity .
6-Amino-4-(trifluoromethyl)-2(1H)-pyrimidinethione Substituents: 6-amino, 4-CF₃. Activity: Not reported, but the amino group may enhance solubility and hydrogen-bond donor capacity compared to the target’s hydroxy group .
6-Hydroxypyrimidine-4-carboxylic acid (CAS 6299-87-2)
- Substituents: 6-hydroxy, 4-carboxylic acid.
- Structural Insight: Carboxylic acid increases hydrophilicity but reduces membrane permeability compared to CF₃ .
Target Compound vs. Analogues:
Physicochemical Properties
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
